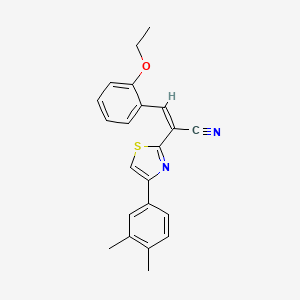
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as DMTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family and is a yellow powder that is soluble in organic solvents.
科学的研究の応用
Chemical Synthesis and Structure Analysis :
- Frolov et al. (2005) demonstrated that the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride produces (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. They also confirmed the structure of a related compound through X-ray diffraction analysis Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Optoelectronic Applications :
- Anandan et al. (2018) explored thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found that these compounds are effective in protecting human eyes and optical sensors, and useful in stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.
Antimicrobial Properties :
- Cuervo-Rodríguez et al. (2019) investigated the antimicrobial activity of methacrylic monomers with acrylonitrile derivatives. They discovered these compounds' potential as antimicrobial coatings, particularly effective against Gram-negative Escherichia coli bacteria Cuervo-Rodríguez, Muñoz-Bonilla, Araujo, Echeverría, & Fernández-García, 2019.
Bioactive Heterocycle Construction :
- Naveen et al. (2006) synthesized a dipolarophile, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, for bioactive heterocycle construction. They emphasized its potential in creating molecules linked by hydrogen bonds Naveen, Kavitha, Rangappa, Sridhar, & Prasad, 2006.
Fluorescent Thiazoles :
- Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds showed potential in biological applications, like cell imaging, due to their ability to penetrate living cells Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021.
Organic Powders with Piezochromic Behaviors :
- Ouyang et al. (2016) discovered that a diphenylacrylonitrile derivative, (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile, exhibited piezochromic behaviors under hydrostatic pressure, changing its fluorescence color. This property makes it useful in stress-sensing applications Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016.
Cytotoxic Properties :
- Tarleton et al. (2012) explored the cytotoxic properties of various 2-phenylacrylonitriles. They emphasized the importance of the cyanide moiety and discovered compounds with potent broad-spectrum cytotoxic agents, which could be significant in cancer research Tarleton, Gilbert, Sakoff, & McCluskey, 2012.
Photovoltaic Performance :
- Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers for dye-sensitized solar cells, enhancing their light-harvesting capabilities and photovoltaic performance Han, Kang, Zu, Cui, & Gao, 2015.
特性
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGJLRJGBKFLY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)
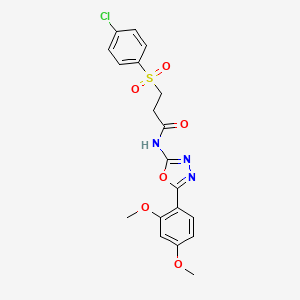
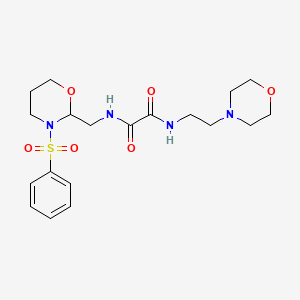
![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)
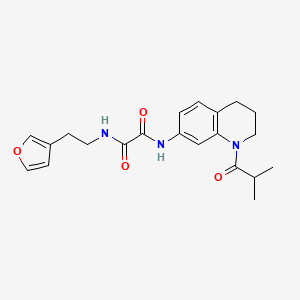
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
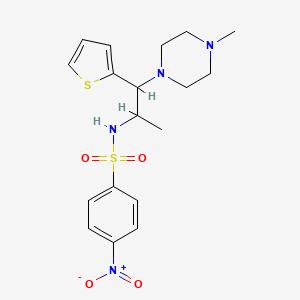
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)
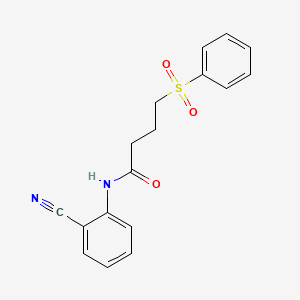
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)
